2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C16H21N3OS and its molecular weight is 303.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is a complex organic compound characterized by its unique fused bicyclic structure that incorporates both benzothieno and pyrimidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The morpholine group attached to the structure enhances its chemical properties and biological interactions.
The compound features a tetrahydro structure indicative of four hydrogenated carbon atoms within its ring system. This configuration allows for diverse chemical transformations, making it a promising candidate for various pharmacological applications.
Biological Activity
Research indicates that derivatives of benzothieno[2,3-d]pyrimidines exhibit significant biological activities. Specifically, compounds containing morpholine groups have shown promise in modulating biological pathways relevant to various diseases. The following sections summarize key findings regarding the biological activity of 2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.
Anticancer Activity
Studies have demonstrated that compounds similar to 2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine exhibit anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Case Study : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- In vitro Efficacy : Preliminary tests indicate that the compound can inhibit the growth of various bacterial strains.
- Comparative Analysis : Similar compounds have been reported to possess significant antibacterial activity against resistant strains.
Anti-inflammatory Effects
Research also points to anti-inflammatory effects associated with this class of compounds:
- Inflammatory Pathways : The compound may modulate cytokine production and reduce inflammation in cellular models.
- Experimental Findings : In animal models of inflammation, administration of related compounds has shown reduced edema and inflammatory markers.
Structure-Activity Relationship (SAR)
The unique structural configuration of 2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine suggests enhanced biological activity compared to simpler analogs.
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-Amino-7-methyl-2-(morpholin-4-yl)-5H-benzothieno[2,3-d]pyrimidin | Contains morpholine and benzothieno motifs | Anticancer properties |
5-Methyl-6-(morpholin-4-yl)-7H-pyrido[3',2':4,5]thieno[3,2-e]pyrimidin | Pyrido-thienopyrimidine structure | Antimicrobial activity |
2-Amino-5-(morpholin-4-yl)pyrimidine | Simple pyrimidine with morpholine | Antibacterial effects |
Synthesis and Derivatives
The synthesis of 2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine typically involves multi-step synthetic routes that require careful control of reaction conditions to optimize yields. The ability to modify this compound through chemical transformations allows for the exploration of various derivatives with potentially enhanced biological activities.
Properties
IUPAC Name |
4-(2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-10-3-4-12-13(9-10)21-16-14(12)15(17-11(2)18-16)19-5-7-20-8-6-19/h10H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIALWVSXJDIAFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC(=NC(=C23)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.